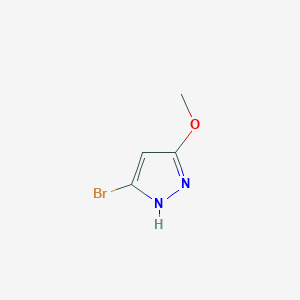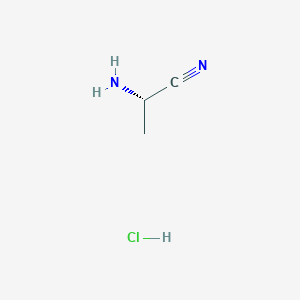
(2S)-2-aminopropanenitrile hydrochloride
Vue d'ensemble
Description
Aminopropanenitrile compounds generally contain an amino group (-NH2) and a nitrile group (-CN) attached to a propane backbone. The (2S) prefix indicates that the compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of its atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like reductive amination, where a carbonyl compound is reacted with ammonia or an amine to produce an amine, and nitrile formation, where a suitable precursor is converted into a nitrile .Molecular Structure Analysis
The molecular structure of a compound like “(2S)-2-aminopropanenitrile hydrochloride” would likely involve a three-carbon chain (the propane backbone), with an amino group attached to the second carbon and a nitrile group attached to the same or another carbon .Chemical Reactions Analysis
Amines and nitriles are both reactive groups. Amines can participate in a variety of reactions, including acid-base reactions and reactions with carbonyl compounds. Nitriles can be hydrolyzed to carboxylic acids or reduced to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines are generally basic, and nitriles are polar, which can affect properties like solubility and melting/boiling points .Applications De Recherche Scientifique
Photochemical Reactions and Prebiotic Chemistry
Research indicates that compounds similar to "(2S)-2-aminopropanenitrile hydrochloride" are involved in photochemical reactions. For instance, 2-aminopropenenitrile undergoes photoisomerization under UV light to form aziridine-2-carbonitrile, a reaction relevant to prebiotic chemistry due to the structural connections within C3H4N2 compounds potentially relevant to early biochemical processes (Drenkard, Ferris, & Eschenmoser, 1990).
Crystal Structure Analysis
The compound's crystal structure and bonding features have been studied, revealing its physical characteristics. For example, 2-aminopropenenitrile crystallizes in a specific space group, showing pyramidalization at the amino group, with a crystal structure built from dimers stabilized by hydrogen bonding (Seiler & Dunitz, 1985).
Optical Resolutions and Chirality
Studies have explored the optical resolution of compounds structurally related to "(2S)-2-aminopropanenitrile hydrochloride", providing insights into methods for obtaining optically active forms of such compounds. These processes are crucial for synthesizing enantiomerically pure substances, which are significant in drug development and other areas of chemistry (Shiraiwa et al., 2006).
Environmental Detection and Analysis
The detection of related compounds in environmental samples, such as water, illustrates the broader applicability of "(2S)-2-aminopropanenitrile hydrochloride" in environmental chemistry. Techniques developed for these analyses can be adapted for monitoring and studying the environmental presence and impact of various nitrile compounds (Dawit, Williams, & Fitzsimons, 2001).
Spectroscopy and Molecular Structure
The microwave spectrum and molecular structure of compounds similar to "(2S)-2-aminopropanenitrile hydrochloride" have been examined, contributing to our understanding of their physical and chemical properties. Such studies assist in the characterization of molecular geometries and electronic structures, which are essential for designing and synthesizing new materials and pharmaceuticals (Bauder & Ha, 1983).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-aminopropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQCCPNVRCAQI-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-aminopropanenitrile hydrochloride | |
CAS RN |
59981-03-2 | |
| Record name | (2S)-2-aminopropanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






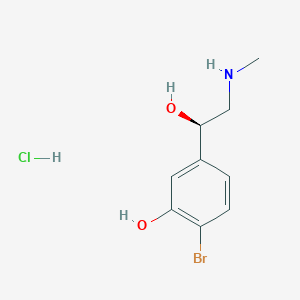

![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)
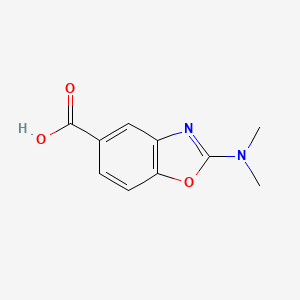
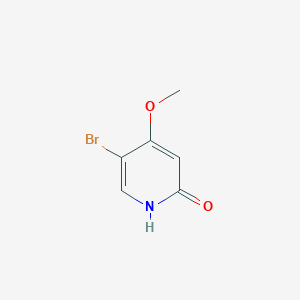


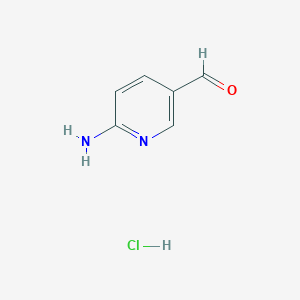

![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)
